Product packaging for 2',4',6'-Triisopropylacetophenone(Cat. No.:CAS No. 2234-14-2)

2',4',6'-Triisopropylacetophenone

Cat. No.: B363969
CAS No.: 2234-14-2
M. Wt: 246.4g/mol
InChI Key: SGRDDUKVLKWIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',4',6'-Triisopropylacetophenone ( 2234-14-2) is a sterically demanding acetophenone derivative of significant interest in advanced chemical research. With the molecular formula C₁₇H₂₆O and a molecular weight of 246.39 g/mol, this compound is characterized by its three isopropyl groups arranged around the acetophenone core, creating a highly shielded carbonyl center . This high steric bulk is a key driver of its research value. It is a solid at room temperature with a melting point of 84-87°C . A prominent application of this compound is in the field of catalysis, where it serves as a rigorous benchmark substrate for evaluating new methodologies. Its extreme steric encumbrance makes it a challenging molecule for transformations like transfer hydrogenation, and its successful conversion is a strong indicator of a catalyst's efficacy. Recent peer-reviewed research has demonstrated its use in quantitatively testing novel ruthenium-based transfer hydrogenation catalysts, highlighting its role in pushing the boundaries of catalytic systems . Researchers value this compound for investigating steric effects on reaction kinetics, catalyst design, and the synthesis of bulky organic molecules. Handle with care, as it may cause skin and eye irritation . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O B363969 2',4',6'-Triisopropylacetophenone CAS No. 2234-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRDDUKVLKWIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176874
Record name 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2234-14-2
Record name 1-[2,4,6-Tris(1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2234-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2234-14-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Nomenclature and Advanced Stereochemical Considerations of 2 ,4 ,6 Triisopropylacetophenone

Systematic IUPAC Naming Conventions for the Compound

The compound commonly known as 2',4',6'-Triisopropylacetophenone is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary IUPAC name for this structure is 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one nist.govnist.gov.

This name is derived by identifying the principal functional group and the parent structure. In this case, the ketone group (specifically, an acetophenone (B1666503) derivative) is the highest priority, leading to the "ethan-1-one" suffix. The phenyl group to which the ethanone (B97240) is attached is considered the main substituent. This phenyl ring is further substituted at the 2, 4, and 6 positions with isopropyl groups. The IUPAC nomenclature for an isopropyl group is "1-methylethyl". Since there are three of these groups, the prefix "tris" is used, resulting in the "2,4,6-tris(1-methylethyl)phenyl" portion of the name.

Alternative, yet acceptable, names for this compound include this compound, which is a semi-systematic name widely used in commerce and literature, and Ethanone, 1-[2,4,6-tris(1-methylethyl)phenyl]- nist.govnist.gov. The prime symbols (') in this compound are used to denote the locants on the phenyl ring of the acetophenone moiety.

Table 1: IUPAC and Common Names for the Compound

Name Type Name
Systematic IUPAC Name 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one nist.gov
Alternative IUPAC Name Ethanone, 1-[2,4,6-tris(1-methylethyl)phenyl]- nist.govnist.gov
Common Name This compound nist.govnist.gov

| Other Name | Acetophenone, 2',4',6'-triisopropyl- nist.govnist.gov |

Isomeric Considerations and Potential Atropisomerism in Highly Substituted Aromatic Systems

The significant steric hindrance in this compound, caused by the three bulky isopropyl groups flanking the acetyl group, introduces the potential for a specific type of stereoisomerism known as atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers.

In this molecule, the critical bond is the C(aryl)-C(carbonyl) single bond. The two ortho-isopropyl groups (at the 2' and 6' positions) sterically clash with the acetyl group, hindering its free rotation. If this rotational barrier is sufficiently high (typically > 22 kcal/mol at room temperature), the molecule can exist as a pair of stable, non-superimposable mirror-image conformers, which are enantiomers. wikipedia.orgyoutube.com This phenomenon results in axial chirality.

The stability of these atropisomers is temperature-dependent; as the temperature increases, the energy barrier for rotation can be overcome more easily, leading to racemization. youtube.com The magnitude of the rotational barrier is directly related to the steric bulk of the ortho substituents. In the case of this compound, the presence of two ortho-isopropyl groups creates a highly congested environment around the C-C bond, making atropisomerism a distinct possibility.

Table 2: Factors Influencing Atropisomerism

Factor Description Relevance to this compound
Steric Hindrance The spatial bulk of substituents near the axis of rotation. The two ortho-isopropyl groups provide significant steric bulk, hindering the rotation of the acetyl group.
Rotational Energy Barrier The energy required to overcome the steric hindrance and allow rotation around the single bond. A high rotational barrier would lead to stable atropisomers.

| Temperature | Affects the kinetic energy of the molecule, influencing its ability to overcome the rotational barrier. | Higher temperatures can lead to the interconversion (racemization) of atropisomers. youtube.com |

Conformational Analysis of Isopropyl Groups and Acetyl Moiety in this compound

The conformation of this compound is dominated by the steric interactions between the bulky substituents. The acetyl group's orientation relative to the aromatic ring is a key conformational feature. In less hindered acetophenones, the acetyl group is often coplanar with the aromatic ring to maximize resonance stabilization. However, in this highly substituted system, such a planar conformation would lead to severe steric clashes between the acetyl methyl group and the ortho-isopropyl groups.

Consequently, the acetyl group is forced to rotate out of the plane of the phenyl ring. The dihedral angle (Φ) between the plane of the carbonyl group and the plane of the aryl group is expected to be significant. Studies on related substituted acetophenones have shown that increasing the size of ortho-substituents leads to a larger dihedral angle.

Diastereotopic and Enantiotopic Relationships within the Molecular Framework

The stereochemical environment of this compound gives rise to interesting relationships between seemingly identical atoms or groups within the molecule, specifically concerning diastereotopicity and enantiotopicity.

The concept of prochirality is central to understanding these relationships. A prochiral center is an achiral center that can be converted to a chiral center in a single step. wikipedia.orglibretexts.org In this compound, the carbon atom of the acetyl group's methyl group is not prochiral, but the methine carbons of the isopropyl groups are.

More significantly, due to the restricted rotation and the resulting chirality (either stable atropisomerism or a chiral conformation on the NMR timescale), the two methyl groups attached to each isopropyl substituent can become diastereotopic. libretexts.orgmasterorganicchemistry.com This means they are in chemically non-equivalent environments.

To determine if groups are diastereotopic, one can perform a "substitution test". If replacing one of the methyl groups with a different group (e.g., deuterium) results in a diastereomer relative to replacing the other methyl group, then the two methyl groups are diastereotopic. In a chiral molecule, corresponding groups on an isopropyl substituent will be diastereotopic.

This non-equivalence has direct spectroscopic consequences. In the ¹H NMR spectrum, diastereotopic methyl groups will have different chemical shifts and will likely appear as two distinct doublets (each coupled to the methine proton). masterorganicchemistry.com Similarly, in the ¹³C NMR spectrum, the carbons of these methyl groups would also exhibit separate signals. The observation of such distinct signals would be strong evidence for a stable chiral conformation or atropisomerism.

The two faces of the carbonyl group are enantiotopic. wikipedia.org Addition of a nucleophile from one face would lead to one enantiomer of the resulting alcohol, while addition from the opposite face would produce the other enantiomer.

Table 3: Stereochemical Relationships in this compound

Groups Relationship Spectroscopic Consequence (NMR)
Two methyl groups on an isopropyl substituent Potentially Diastereotopic libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Two distinct signals for the methyl protons and carbons.

| Two faces of the carbonyl group | Enantiotopic wikipedia.org | No difference in standard achiral NMR, but can be distinguished by chiral reagents or catalysts. |

Synthetic Methodologies for 2 ,4 ,6 Triisopropylacetophenone and Its Structural Analogues

Classical Acylation Approaches for Sterically Hindered Aromatic Systems

The introduction of an acyl group onto an aromatic ring is a fundamental transformation in organic synthesis. However, when the aromatic substrate is heavily substituted, as in the case of the precursor to 2',4',6'-Triisopropylacetophenone, classical methods face significant hurdles.

Friedel-Crafts Acylation Strategies and Limitations

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, typically employing a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to react an aromatic compound with an acyl halide or anhydride (B1165640). wikipedia.orgmasterorganicchemistry.com The synthesis of this compound would logically start from 1,3,5-triisopropylbenzene (B165165).

Limitations of Friedel-Crafts Acylation for Sterically Hindered Substrates:

LimitationDescriptionRelevance to this compound Synthesis
Steric Hindrance Bulky substituents on the aromatic ring hinder the approach of the electrophile, reducing reaction rates and yields. numberanalytics.comThe three isopropyl groups on the 1,3,5-triisopropylbenzene ring create significant steric bulk, making the aromatic carbons less accessible.
Substrate Deactivation The acyl group product is electron-withdrawing, deactivating the ring and preventing further acylation. While this is often an advantage, it does not overcome the initial steric barrier. libretexts.orgvedantu.comNot a primary issue for mono-acylation, but the initial reaction is already difficult.
Catalyst Stoichiometry The product ketone can form a stable complex with the Lewis acid catalyst, often requiring more than a stoichiometric amount of the catalyst. wikipedia.orgThis increases the cost and complexity of the reaction and workup.
Harsh Conditions Overcoming steric hindrance may require higher temperatures and longer reaction times, which can lead to side reactions.Increased potential for dealkylation or isomerization of the isopropyl groups.

Alternative Aromatic Acylation Reactions for Challenging Substrates

To circumvent the limitations of the classic Friedel-Crafts reaction for sterically demanding substrates, alternative methods have been developed. For substrates that are unreactive under standard conditions, using a more potent acylating agent or a different type of catalyst can be effective. numberanalytics.com

One powerful alternative is the use of stronger Brønsted acids like trifluoromethanesulfonic acid (TfOH) as a catalyst. mdpi.com TfOH is known to be significantly more active than conventional catalysts like AlCl₃ for certain acylations and can promote the reaction under milder conditions. mdpi.com Another approach involves the Houben-Hoesch reaction, which uses a nitrile as the acylating agent and an acid catalyst, though it is typically most effective for electron-rich phenols and ethers.

Furthermore, the use of organometallic reagents can provide a pathway to hindered ketones. For instance, the reaction of an organolithium or Grignard reagent derived from a halogenated 1,3,5-triisopropylbenzene with an acetylating agent like acetyl chloride or acetic anhydride could be a viable, albeit multi-step, alternative.

Modern Cross-Coupling Strategies in the Synthesis of Aryl Ketones

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, offering milder and more functional-group-tolerant alternatives to classical methods for synthesizing aryl ketones. acs.orgnih.gov

Palladium-Catalyzed Coupling Reactions for Acetophenone (B1666503) Synthesis

Palladium catalysis is a versatile tool for the synthesis of acetophenones and other aryl ketones. nih.gov Several palladium-catalyzed methods could be hypothetically applied to the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Potential Palladium-Catalyzed Routes:

Reaction NameDescriptionHypothetical Application
Suzuki Coupling Coupling of an arylboronic acid with an acyl halide.1-(2,4,6-triisopropylphenyl)boronic acid could be coupled with acetyl chloride.
Stille Coupling Coupling of an organostannane with an acyl halide. conicet.gov.ar1-(2,4,6-triisopropyl)stannane could be reacted with acetyl chloride, a method noted for its utility in synthesizing crowded ketones. conicet.gov.ar
Heck-Type Reactions Reactions of aryl halides with enol ethers, followed by hydrolysis, can yield acetophenones. rsc.orgrsc.orgA 1-halo-2,4,6-triisopropylbenzene could be coupled with an enol ether like ethyl vinyl ether, followed by acidic workup.
Carbonylative Coupling Introduction of a carbonyl group during the coupling process, often using carbon monoxide.Coupling of 1-halo-2,4,6-triisopropylbenzene with an organometallic reagent under a carbon monoxide atmosphere.

These methods often proceed under much milder conditions than Friedel-Crafts acylation and can tolerate a wider range of functional groups. nih.gov

Other Metal-Catalyzed Methods for C-C Bond Formation

Beyond palladium, other transition metals such as nickel and rhodium are also effective catalysts for the C-C bond formation required to produce aryl ketones. acs.orgnih.gov Nickel catalysts, being more earth-abundant and less expensive, are an attractive alternative to palladium for various cross-coupling reactions. researchgate.net Rhodium has been used in decarbonylative coupling reactions and for the activation of C-C bonds, opening up novel synthetic pathways. acs.orgnih.gov For instance, rhodium-catalyzed oxidative arylation of aldehydes has been proposed as a gentle protocol for synthesizing congested ketones. conicet.gov.ar

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.inlibretexts.org For this compound, the analysis reveals several plausible synthetic routes.

The most obvious disconnection is at the bond between the carbonyl carbon and the aromatic ring. This is a C-C disconnection.

Retrosynthetic Disconnection:

This disconnection suggests an electrophilic aromatic substitution-type reaction where the aromatic ring acts as a nucleophile and an acetyl group equivalent acts as an electrophile. This corresponds to a Friedel-Crafts acylation in the forward synthetic direction.

Target Molecule: this compound

Precursors: 1,3,5-triisopropylbenzene and an acetyl cation synthon (CH₃CO⁺).

Synthetic Equivalent: The acetyl cation synthon can be generated from reagents like acetyl chloride or acetic anhydride in the presence of a Lewis acid.

An alternative disconnection can be made considering a cross-coupling strategy. This still involves breaking the same C-C bond but implies different functionalities on the precursor fragments.

Alternative Retrosynthetic Disconnection (for Cross-Coupling):

This leads to two potential sets of precursors for a cross-coupling reaction:

A nucleophilic 2,4,6-triisopropylphenyl organometallic reagent and an electrophilic acetyl source.

An electrophilic 2,4,6-triisopropylphenyl halide or triflate and a nucleophilic acetyl-equivalent organometallic reagent.

This analysis highlights that while the classical Friedel-Crafts approach is the most direct on paper, the practical challenges of steric hindrance might make a longer, but more reliable, cross-coupling sequence the more efficient method in practice.

Disconnection Strategies and Key Intermediates

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for devising synthetic routes. lkouniv.ac.inresearchgate.net For this compound, the most logical disconnection occurs at the bond between the carbonyl carbon and the aromatic ring. This corresponds to the reverse of a Friedel-Crafts acylation reaction. sigmaaldrich.comlkouniv.ac.in

Disconnection of this compound: Disconnection of this compound

This disconnection reveals the key intermediates:

Synthon 1 (Acyl Cation): CH₃CO⁺

Synthetic Equivalent: Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) lkouniv.ac.in

Synthon 2 (Aryl Anion): 2,4,6-Triisopropylphenyl anion

Synthetic Equivalent: 1,3,5-Triisopropylbenzene lkouniv.ac.in

This analysis identifies 1,3,5-triisopropylbenzene as the crucial starting material for the synthesis.

Sequential Construction of the Poly-Isopropylated Aromatic Core

The synthesis of the key intermediate, 1,3,5-triisopropylbenzene, can be achieved through the Friedel-Crafts alkylation of benzene (B151609) or less substituted isopropylbenzenes. libretexts.orgcdnsciencepub.com This process involves the sequential addition of isopropyl groups to the aromatic ring.

The reaction of benzene with an isopropylating agent, such as isopropyl chloride or isopropanol, in the presence of a Lewis acid catalyst like aluminum chloride, leads to the formation of isopropylbenzene. uct.ac.zabeilstein-journals.org Subsequent alkylations, directed by the ortho- and para-directing nature of the alkyl group, can lead to a mixture of di- and tri-substituted products. Controlling the reaction conditions, such as temperature and reactant stoichiometry, is crucial to maximize the yield of the desired 1,3,5-triisopropylbenzene. cdnsciencepub.com

Table 1: Synthesis of 1,3,5-Triisopropylbenzene

Starting Material Reagent Catalyst Product
Benzene Isopropyl chloride AlCl₃ Isopropylbenzene
Isopropylbenzene Isopropyl chloride AlCl₃ Diisopropylbenzene isomers

Challenges and Advancements in the Synthesis of Highly Substituted Aromatic Ketones

The synthesis of sterically hindered aromatic ketones like this compound is fraught with challenges. nscc-gz.cnorganic-chemistry.org The bulky isopropyl groups surrounding the reaction site can impede the approach of the acylating agent, leading to lower reaction rates and yields. nih.gov

Key Challenges:

Steric Hindrance: The primary obstacle is the steric bulk of the ortho-isopropyl groups, which shield the aromatic ring from electrophilic attack. nscc-gz.cnnih.gov

Catalyst Deactivation: The Lewis acid catalyst can complex with the product ketone, leading to its deactivation and the need for stoichiometric or excess amounts of the catalyst. sigmaaldrich.com

Rearrangements: In Friedel-Crafts alkylations to produce the triisopropylbenzene (B8360398) precursor, carbocation rearrangements can occur, leading to undesired isomers. libretexts.org

Advancements to Overcome Challenges:

Alternative Catalysts: Research has focused on developing more active and selective catalysts. For instance, zeolites have shown promise as solid acid catalysts in Friedel-Crafts acylations, offering advantages in terms of reusability and reduced waste. researchgate.netresearchgate.net

Milder Reaction Conditions: The use of more reactive acylating agents or the addition of promoters can sometimes allow for milder reaction conditions, which can help to minimize side reactions.

Novel Synthetic Methods: Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of sterically hindered ketones, offering a different approach that can bypass the limitations of classical Friedel-Crafts reactions. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Traditional Friedel-Crafts acylations often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, which generate significant amounts of acidic waste during workup. beilstein-journals.orgacs.org This has prompted the exploration of greener synthetic alternatives.

Application of Green Chemistry Principles:

Catalytic Approaches: The development of catalytic Friedel-Crafts reactions that use only a small amount of a recyclable catalyst is a key goal. beilstein-journals.orgacs.org As mentioned, solid acid catalysts like zeolites are a significant step in this direction. researchgate.netresearchgate.net

Alternative Acylating Agents: The use of less corrosive and more atom-economical acylating agents than acyl halides is desirable. Acetic anhydride is a common alternative, with acetic acid being the only byproduct. sigmaaldrich.com

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, reducing the environmental impact associated with solvent use and disposal. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been explored as a way to accelerate reactions and improve yields, often with reduced energy consumption compared to conventional heating.

The search for more environmentally benign methods for the synthesis of this compound and other valuable chemical compounds continues to be an active area of research, driven by the principles of green chemistry. beilstein-journals.orgacs.orgnih.gov

Table 2: Compound Names

Compound Name
This compound
1,3,5-Triisopropylbenzene
Aluminum chloride
Acetyl chloride
Acetic anhydride
Benzene
Isopropyl chloride
Isopropanol
Isopropylbenzene

Advanced Spectroscopic Elucidation of 2 ,4 ,6 Triisopropylacetophenone Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 2',4',6'-Triisopropylacetophenone, a combination of NMR experiments is required to assign all proton and carbon signals and to probe its dynamic nature.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic, isopropyl, and acetyl protons. Due to the molecule's symmetry, the two ortho-isopropyl groups are chemically equivalent, as are the four methyl groups of these two isopropyl substituents. The para-isopropyl group is unique.

The aromatic region is expected to show a singlet for the two equivalent meta-protons (H-3' and H-5'). The isopropyl protons exhibit more complex splitting patterns. The methine proton of the para-isopropyl group appears as a septet, coupled to its six equivalent methyl protons, which in turn appear as a doublet. The two equivalent ortho-isopropyl groups also show a septet for the two methine protons and a doublet for the twelve equivalent methyl protons. The acetyl group protons appear as a sharp singlet, typically downfield due to the deshielding effect of the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Acetyl (CH₃) ~2.5 Singlet N/A
para-Isopropyl CH(CH₃)₂ ~2.9 Septet ~7.0
para-Isopropyl CH(CH ₃)₂ ~1.25 Doublet ~7.0
ortho-Isopropyl CH (CH₃)₂ (x2) ~3.5 Septet ~7.0
ortho-Isopropyl CH(C H₃)₂ (x4) ~1.20 Doublet ~7.0

Note: These are approximate values. Actual chemical shifts can vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Due to symmetry, fewer signals than the total number of carbons (17) are observed. The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest field (~205-220 ppm). chemguide.co.uk Aromatic carbons appear in the typical range of 125-150 ppm. chemguide.co.uk The quaternary carbons (C-1', C-2', C-4', C-6') can be distinguished from the protonated aromatic carbons (C-3', C-5') using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the isopropyl groups and the acetyl methyl group appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O 205 - 220
C-1' 135 - 140
C-2', C-6' 145 - 150
C-4' 150 - 155
C-3', C-5' 120 - 125
Acetyl C H₃ 30 - 35
ortho-C H(CH₃)₂ 30 - 35
para-C H(CH₃)₂ 35 - 40
ortho-CH(C H₃)₂ 23 - 25

Note: These are approximate values based on typical chemical shift ranges. libretexts.org

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguous assignments and for determining through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show strong cross-peaks between the methine and methyl protons of each isopropyl group, confirming their connectivity. No correlations would be seen for the isolated aromatic or acetyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the aromatic proton singlet at ~7.0 ppm would correlate with the C-3'/C-5' carbon signal at ~121 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The acetyl protons (~2.5 ppm) to the carbonyl carbon (~210 ppm) and the C-1' aromatic carbon.

The aromatic protons (H-3'/H-5') to the surrounding aromatic carbons (C-1', C-2'/C-6', and C-4').

The isopropyl methine protons to the aromatic carbons they are attached to (C-2'/C-6' and C-4').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this sterically crowded molecule, NOESY is particularly insightful. It would be expected to show correlations between the acetyl methyl protons and the methine and methyl protons of the two ortho-isopropyl groups, providing direct evidence for the hindered rotation around the C(aryl)-C(acyl) bond.

The significant steric hindrance between the bulky ortho-isopropyl groups and the acetyl group suggests that rotation around the C(aryl)-C(acyl) single bond may be restricted. Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. bhu.ac.in

At high temperatures, if the rotation is fast on the NMR timescale, sharp, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the rotational barrier is high enough, the exchange rate may become slow enough to "freeze out" distinct conformations. This could lead to signal broadening and eventual decoalescence into separate signals for the non-equivalent protons and carbons of the now asymmetric ortho-isopropyl groups. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, providing quantitative insight into the molecule's conformational stability.

Mass Spectrometry (MS) Analysis of Fragmentation Pathways and Molecular Ion Characteristics

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular formula of this compound is C₁₇H₂₆O, giving it a molecular weight of approximately 246.4 g/mol . nih.gov The mass spectrum is expected to show a peak for the molecular ion at m/z 246.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. libretexts.org For this compound, the most prominent fragmentation pathways include:

α-Cleavage: The most common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group to form a stable acylium ion. This results in the base peak (the most intense peak) at m/z 231. nih.gov

Loss of Isopropyl Group: Cleavage of an isopropyl group (•C₃H₇, 43 Da) from the aromatic ring can occur, leading to a fragment ion at m/z 203.

McLafferty Rearrangement: While less common for this specific structure due to the ortho-substituents hindering the required geometry, a McLafferty-type rearrangement involving the acetyl group is a theoretical possibility for some acetophenones, but is not expected to be a major pathway here.

Table 3: Significant Ions in the Electron Ionization Mass Spectrum of this compound

m/z Proposed Fragment Identity
246 [C₁₇H₂₆O]⁺• Molecular Ion (M⁺•)
231 [M - CH₃]⁺ Base Peak, loss of methyl radical
203 [M - C₃H₇]⁺ Loss of isopropyl radical

Data sourced from NIST and PubChem databases. nih.govnist.gov

Electrospray Ionization (ESI-MS) and Other Soft Ionization Techniques

Soft ionization techniques, such as Electrospray Ionization (ESI), are instrumental in analyzing thermally labile and large molecules because they generate gas-phase ions with minimal fragmentation. nih.govnih.gov For this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺. This occurs as the analyte solution is sprayed through a charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. nih.gov

In a typical ESI-mass spectrum for this compound, the most prominent peak would correspond to the protonated molecule. Given the compound's molecular weight of approximately 246.4 g/mol , the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 247.4. nih.gov Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed at higher m/z values. The low internal energy imparted by soft ionization techniques ensures that the molecular ion remains intact, providing clear molecular weight information. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound by measuring its mass with very high precision. While low-resolution mass spectrometry provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C₁₇H₂₆O, the exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). nih.govsisweb.com The calculated monoisotopic mass is 246.198365449 Da. nih.govlookchem.com HRMS analysis of this compound would aim to measure an m/z value that matches this theoretical value to within a few parts per million (ppm), confirming the elemental formula and ruling out other possibilities. researchgate.net The high accuracy of HRMS is indispensable for the structural confirmation of newly synthesized compounds or for identifying unknowns in complex mixtures.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₇H₂₆O
Calculated Exact Mass 246.198365449 Da nih.govlookchem.com
Observed Ion (Typical) [M+H]⁺

| Expected m/z (HRMS) | 247.20619 |

Note: The expected m/z for the protonated species [M+H]⁺ is calculated by adding the mass of a proton (1.007825 Da) to the exact mass of the neutral molecule.

Infrared (IR) and Raman Spectroscopic Fingerprinting for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. gatech.edu For a non-linear molecule like this compound with 44 atoms, there are 3N-6, or 126, possible normal modes of vibration. libretexts.org

Analysis of Carbonyl Stretching Frequencies and Steric Effects

The most prominent feature in the IR spectrum of an acetophenone (B1666503) derivative is the strong absorption band corresponding to the C=O stretching vibration. spectroscopyonline.com For simple ketones, this peak typically appears around 1715 cm⁻¹. msu.edu In this compound, the carbonyl group is part of a conjugated system with the benzene (B151609) ring. Conjugation tends to lower the frequency of the C=O stretch to around 1685 cm⁻¹ due to delocalization of pi-electrons, which weakens the carbonyl double bond. spectroscopyonline.comuobabylon.edu.iq

However, the three bulky isopropyl groups on the aromatic ring introduce significant steric hindrance. This forces the acetyl group out of the plane of the benzene ring, disrupting the conjugation. This loss of coplanarity reduces the electronic delocalization between the carbonyl group and the aromatic ring. As a result, the C=O bond regains more of its double-bond character, and its stretching frequency shifts back to a higher wavenumber, closer to that of a non-conjugated aliphatic ketone. The gas-phase IR spectrum for this compound shows a strong carbonyl band around 1710-1740 cm⁻¹, consistent with a sterically hindered, non-coplanar conformation. msu.edunist.gov

Aromatic Ring Vibrations and Isopropyl Group Signatures

The IR and Raman spectra also display characteristic bands for the other structural components of the molecule.

Aromatic Ring: The aromatic ring gives rise to several characteristic vibrations. C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce a series of peaks in the 1450-1600 cm⁻¹ region. williams.edu

Isopropyl Groups: The isopropyl groups are identified by their C-H stretching and bending vibrations. The aliphatic C-H stretching modes are observed just below 3000 cm⁻¹. Characteristic bending vibrations for the methyl (CH₃) and methine (CH) groups of the isopropyl substituents appear in the 1360-1470 cm⁻¹ range. scifiniti.com A distinctive feature often seen for isopropyl groups is a doublet around 1385 cm⁻¹ and 1365 cm⁻¹, arising from symmetric bending modes.

The combination of these distinct vibrational modes in the IR and Raman spectra provides a unique fingerprint for this compound, allowing for its unambiguous identification. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Appearance
Aromatic C-H Stretch > 3000 Weak to medium
Aliphatic C-H Stretch < 3000 Strong
Carbonyl (C=O) Stretch ~1710-1740 Very Strong (IR)
Aromatic C=C Stretch 1450-1600 Medium to weak

| Isopropyl C-H Bending | 1360-1470 | Medium to strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Acetophenone Chromophore

UV-Vis spectroscopy probes the electronic transitions within a molecule. The acetophenone chromophore, consisting of a carbonyl group conjugated to a benzene ring, typically exhibits two main absorption bands. These correspond to the π → π* and n → π* electronic transitions. nih.govras.ru

π → π Transition:* This is a high-energy transition that is strongly allowed, resulting in a band with high molar absorptivity (ε). For acetophenone, this band is typically observed around 240-250 nm.

n → π Transition:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It is a lower-energy, forbidden transition, resulting in a weak absorption band at longer wavelengths, typically around 310-320 nm.

In this compound, the steric hindrance from the ortho-isopropyl groups disrupts the coplanarity between the carbonyl group and the aromatic ring. This steric inhibition of resonance significantly affects the electronic transitions. The disruption of conjugation leads to a hypsochromic shift (blue shift) of the π → π* transition to a shorter wavelength and a decrease in its intensity (hypochromic effect) compared to planar acetophenones. The n → π* transition is less affected by the planarity of the conjugated system. Calculated UV-Vis spectra support these findings, showing distinct absorption profiles that reflect the molecule's unique conformation. dur.ac.uk

X-ray Crystallography and Solid-State Structural Investigations of this compound (if crystalline)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov this compound is a crystalline solid at room temperature, with a reported melting point of 85-88 °C. fishersci.at

Table 3: List of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Investigations of 2 ,4 ,6 Triisopropylacetophenone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic properties and thermodynamic stability of 2',4',6'-triisopropylacetophenone. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and energies of different molecular states.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like this compound. DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

DFT studies are employed to determine key ground-state properties, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the most stable conformation.

Vibrational Frequencies: Calculating the infrared (IR) spectrum to identify characteristic vibrational modes and to confirm that the optimized structure corresponds to a true energy minimum. nist.govnist.gov

Thermodynamic Properties: Estimating enthalpies of formation, Gibbs free energies, and heat capacities. chemeo.com

For example, in studies of related aromatic ketones like 4-methylacetophenone, DFT methods such as B3LYP-D3BJ/def2TZVP have been used to predict the potential energy functions governing the internal rotation of substituent groups. osti.gov A similar approach for this compound would provide a detailed picture of its structural and thermodynamic characteristics.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "benchmark" quality.

Key ab initio approaches include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which serves as a starting point for more advanced techniques. It approximates the many-electron wavefunction as a single Slater determinant. dur.ac.uksci-hub.se

Post-Hartree-Fock Methods: To achieve higher accuracy, corrections for electron correlation are applied to the HF result. Common methods include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled-Cluster theory (e.g., CCSD(T)). wayne.eduosti.gov

Complete Basis Set (CBS) and G-n Theories: These are composite methods (like G2 theory) that combine results from several high-level calculations to extrapolate a highly accurate total energy. wayne.edu

While specific high-accuracy ab initio studies on this compound are not widely published, these methods are the standard for obtaining precise energetic data, such as reaction barriers and bond dissociation energies, for organic molecules. sci-hub.searxiv.org For instance, ab initio calculations on H₂Te₂ were used to determine its stability and rotational barriers by performing complete geometry optimization at various torsional angles. sci-hub.se

Understanding the distribution of electrons within this compound is crucial for predicting its reactivity. Molecular orbital (MO) analysis provides a picture of how atomic orbitals combine to form the delocalized MOs of the entire molecule.

The most important orbitals for chemical reactivity are:

Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity).

Lowest Unoccupied Molecular Orbital (LUMO): The lowest-energy orbital that is empty. Its energy level relates to the ability to accept electrons (i.e., its electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution and orbital interactions. uni-muenchen.de NBO analysis transforms the complex, delocalized MOs into localized orbitals that correspond to the intuitive chemical concepts of atomic lone pairs, core orbitals, and bonds (sigma σ, pi π). uni-muenchen.de This method allows for the quantification of charge on each atom (natural atomic charges) and the analysis of stabilizing interactions, such as hyperconjugation (e.g., interactions between filled bonding orbitals and empty antibonding orbitals), which can influence conformational preferences. uni-muenchen.deimperial.ac.uk

Conformational Analysis and Dynamic Studies via Molecular Modeling

The bulky isopropyl groups of this compound create significant steric hindrance, leading to a complex conformational landscape and restricted bond rotations. Molecular modeling techniques are essential for exploring these dynamic properties.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, with potential energy calculated using a "force field"—a set of parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. MM is computationally inexpensive, making it ideal for studying the conformations of large molecules.

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then apply Newton's laws of motion to simulate the movement of atoms and bonds over time. mdpi.comnih.gov An MD simulation generates a trajectory of the molecule, providing insights into:

Conformational Sampling: Exploring the different low-energy shapes (conformers) the molecule can adopt at a given temperature.

Structural Flexibility: Observing how different parts of the molecule move and fluctuate.

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

For example, MD simulations have been used to study the interactions of 2,4,6-trinitrotoluene (B92697) (TNT), a structurally related compound, with lipid membranes to understand its bioavailability and toxicity. nih.gov A similar approach could elucidate the behavior of this compound in various chemical environments.

The rotation around the single bonds connecting the isopropyl groups and the acetyl group to the phenyl ring is not free. Due to steric hindrance, there are energy barriers that must be overcome for rotation to occur. The different stable or semi-stable rotational arrangements are known as rotational isomers or conformers. oszk.hunih.gov

The steric crowding caused by the three isopropyl groups and the acetyl group suggests that rotation around the C(aryl)-C(isopropyl) and C(aryl)-C(acetyl) bonds will be significantly hindered. This restricted rotation can lead to atropisomers—stereoisomers that are stable enough to be isolated due to a high energy barrier to rotation. wikipedia.org

The energy barriers for these rotations can be calculated using quantum mechanical methods, often by performing a "torsion scan" or "potential energy surface scan." wuxiapptec.com In this procedure, the dihedral angle of interest is systematically changed in steps, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. This generates a potential energy profile showing the energy minima (stable conformers) and maxima (transition states). osti.govwuxiapptec.com Studies on related molecules with multiple methyl rotors on an aromatic ring show that these barriers can be challenging to model accurately, with values ranging from low to intermediate depending on the substitution pattern. osti.govresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting various spectroscopic parameters of organic molecules. These predictions are crucial for interpreting experimental data, assigning signals, and understanding the underlying molecular properties.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational models can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra, especially for molecules with overlapping signals or unusual chemical environments, such as this compound.

The prediction of NMR chemical shifts for this compound would typically involve a multi-step computational workflow. First, a conformational search is performed to identify the low-energy conformers of the molecule. Due to the steric hindrance from the isopropyl groups, the orientation of the acetyl group relative to the phenyl ring is of particular interest. Each of these stable conformers is then subjected to geometry optimization using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d).

Following geometry optimization, NMR shielding tensors are calculated for each conformer, often using a more robust functional and a larger basis set (e.g., WP04/6-311++G(2d,p)) to improve accuracy. The inclusion of solvent effects, typically through a Polarizable Continuum Model (PCM), is also crucial for obtaining results that are comparable to experimental data. The final predicted chemical shifts are obtained by Boltzmann averaging the shifts of the individual conformers based on their relative energies. This approach ensures that the predicted spectrum represents the dynamic nature of the molecule in solution.

While specific computational studies on this compound are not widely published, data for similar compounds and general trends in computational NMR suggest that the predicted chemical shifts would be in good agreement with experimental values. For instance, the protons of the methyl group in the acetyl moiety are expected to be significantly influenced by the magnetic anisotropy of the aromatic ring, and the bulky isopropyl groups will have a distinct effect on the chemical shifts of the aromatic protons.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃2.5 - 2.730 - 33
Acetyl C=O-205 - 210
Aromatic CH7.0 - 7.2120 - 125
Isopropyl CH2.8 - 3.233 - 36
Isopropyl CH₃1.1 - 1.323 - 25

Note: These values are illustrative and based on typical ranges for similar structural motifs. Actual computational results would provide more precise values.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Computational methods can also simulate vibrational and electronic spectra, providing insights into the molecular structure and bonding.

Vibrational (IR/Raman) Spectra: The calculation of vibrational frequencies is a standard feature of quantum chemistry software packages. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate a theoretical IR or Raman spectrum. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the acetyl group, typically observed in the range of 1680-1700 cm⁻¹. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.netresearchgate.netnih.govuni-rostock.de

Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted acetophenones, such as the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. The steric hindrance from the isopropyl groups can cause a shift in the absorption maxima compared to less hindered acetophenones.

Table 2: Illustrative Predicted Vibrational and Electronic Spectral Data for this compound

Spectral TypePredicted FeatureWavenumber (cm⁻¹)/Wavelength (nm)
IRC=O stretch1690 - 1710
IRC-H stretch (aliphatic)2850 - 3000
IRC-H stretch (aromatic)3000 - 3100
UV-Visπ → π* transition240 - 260 nm
UV-Visn → π* transition300 - 320 nm

Note: These values are illustrative and based on typical spectral regions for the given functional groups.

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to study experimentally.

Energy Profiles for Key Transformations

For a given chemical reaction, a potential energy surface (PES) can be computationally mapped out to identify the most favorable reaction pathway. This involves locating the structures of reactants, products, intermediates, and transition states and calculating their relative energies. For this compound, a number of reactions could be investigated, such as its reduction, oxidation, or enolization.

For example, in a study of the reduction of the carbonyl group, computational methods could be used to compare the energy profiles of different reducing agents or to understand the stereoselectivity of the reaction. The steric bulk of the isopropyl groups would be expected to play a significant role in directing the approach of the reducing agent.

Identification of Rate-Determining Steps

By calculating the energy barriers for each step in a reaction mechanism, the rate-determining step (the step with the highest activation energy) can be identified. This information is crucial for understanding and optimizing reaction conditions. For multi-step reactions involving this compound, computational analysis can pinpoint the kinetic bottleneck, guiding experimental efforts to improve reaction rates and yields. For instance, in a catalyzed reaction, computations can reveal how the catalyst lowers the energy of the transition state of the rate-determining step.

Quantitative Structure-Reactivity Relationships (QSRR) for Sterically Hindered Acetophenones

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity in a particular process. acs.orgmdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed reactivity.

For a series of sterically hindered acetophenones, including this compound, a QSRR study could be developed to predict their reactivity in a specific reaction, such as their rate of reduction or their pKa values. The molecular descriptors used in such a study would likely include steric parameters (e.g., van der Waals volume, surface area), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and topological indices.

A successful QSRR model would not only allow for the prediction of the reactivity of new, unsynthesized compounds but also provide insights into the key structural features that govern the reactivity of this class of molecules. The significant steric hindrance in these compounds would likely emerge as a dominant factor in the QSRR models.

Synthesis and Characterization of 2 ,4 ,6 Triisopropylacetophenone Derivatives and Analogues

Strategies for Modifying Isopropyl Groups on the Aromatic Ring

Modification of the robust isopropyl groups on the 1,3,5-triisopropylphenyl core of 2',4',6'-triisopropylacetophenone is a challenging synthetic endeavor due to their steric bulk and relative inertness. Direct functionalization is often difficult, so strategies typically focus on the synthesis of a substituted aromatic ring prior to introducing the acetyl group.

One approach involves the functionalization of 1,3,5-triisopropylbenzene (B165165), the parent hydrocarbon. For instance, nitration of 1,3,5-triisopropylbenzene can be achieved using a nitrating acid to produce derivatives such as 2-nitro-1,3,5-triisopropylbenzene and 2,4-dinitro-1,3,5-triisopropylbenzene. google.com These nitro-substituted compounds can then serve as precursors for further modifications, such as reduction to amino groups, which can then be converted into a wide array of other functional groups. Subsequent Friedel-Crafts acylation could then install the acetyl moiety, although the success of this step would be highly dependent on the nature and position of the new substituents.

Another strategy involves catalytic cracking, which can de-alkylate the aromatic ring. Studies on the catalytic cracking of 1,3,5-triisopropylbenzene over hierarchical zeolites have shown that this process can yield products like cumene (B47948) and benzene (B151609). qub.ac.uk While this represents a degradation of the original structure, controlled de-alkylation could potentially be a route to less-substituted analogues.

Cyclialkylation reactions of 1,3,5-triisopropylbenzene with various olefins and alkyl halides under Friedel-Crafts conditions can lead to complex polycyclic structures, such as octamethylhydrindacenes. cdnsciencepub.com This demonstrates that the isopropyl groups and the aromatic ring can participate in intricate intramolecular and intermolecular alkylation reactions, offering a pathway to fused-ring analogues.

Derivatization at the Acetyl Moiety: Formation of Oximes, Hydrazones, and Enol Ethers

The acetyl group of this compound provides a reactive site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. The significant steric hindrance imposed by the two ortho-isopropyl groups can influence reaction rates but does not preclude derivatization.

Formation of Oximes: Ketones readily react with hydroxylamine (B1172632) or its salts to form oximes. google.com For this compound, this reaction would yield 1-(2,4,6-triisopropylphenyl)ethan-1-one oxime. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to the oxime. nih.gov Given the steric hindrance, this reaction may require elevated temperatures or catalysis. The resulting oximes are valuable as intermediates in organic synthesis and can exhibit biological activity. nih.govnih.gov

Formation of Hydrazones: Similarly, the reaction with hydrazine (B178648) or its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, produces the corresponding hydrazones. journalofchemistry.orgnih.gov These reactions are fundamental in classical organic analysis and synthesis. The resulting this compound hydrazones are typically stable, crystalline solids. The reaction stereochemistry can be complex, and the geometric lability of hydrazones can be exploited in subsequent reactions like electrocyclizations. core.ac.uk 2,4,6-Triisopropylbenzenesulfonyl hydrazide is a related reagent used to convert carbonyl compounds into various nitrogen-containing products. sigmaaldrich.com

Formation of Enol Ethers: Enol ethers are typically formed from the corresponding enolates. The formation of an enolate from this compound requires a strong base to deprotonate the α-carbon. Due to the steric shielding of the carbonyl group, access to the α-protons may be hindered. The choice of base and reaction conditions would be critical. Once formed, the enolate can be trapped by an electrophile, such as an alkyl halide, to form an enol ether. This derivatization changes the electronic properties of the acetyl moiety, converting the electrophilic carbonyl carbon into a nucleophilic double bond.

Synthesis of Related Sterically Hindered Aromatic Ketones with Varying Substituent Patterns

The synthesis of this compound and its analogues is representative of the broader challenge of constructing sterically hindered aromatic ketones. Traditional methods like Friedel-Crafts acylation are often employed but can be limited by steric factors.

The most direct synthesis of this compound involves the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene with acetyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com The high steric hindrance around the aromatic ring necessitates carefully optimized reaction conditions to achieve good yields.

Modern cross-coupling reactions provide alternative routes that can be more tolerant of sterically demanding substrates. For example, carbonylative Suzuki-Miyaura cross-couplings have been developed for the synthesis of ortho-disubstituted biaryl ketones. Other methods include palladium-catalyzed oxidative coupling of trialkylamines with aryl iodides and N-heterocyclic carbene (NHC) catalyzed reactions. ambeed.com

Below is a table summarizing various synthetic strategies for sterically hindered aromatic ketones.

Synthetic MethodReactantsKey Features/LimitationsTypical Use Case
Friedel-Crafts AcylationArene (e.g., 1,3,5-triisopropylbenzene) + Acyl Halide/Anhydride (B1165640)Classic method; can be limited by steric hindrance and catalyst choice. mdpi.comDirect acylation of activated or sterically accessible arenes.
Suzuki-Miyaura CouplingAryl Boronic Acid + Aryl HalideTolerant of many functional groups; can be adapted for carbonylative coupling to form ketones.Synthesis of unsymmetrical biaryl ketones.
Stille CouplingAryl Stannane + Aroyl ChlorideCan be performed under catalyst-free conditions at high temperatures or with a Lewis acid at room temperature.Formation of highly congested benzophenones.
NHC-Catalyzed CouplingAromatic Acid + ElectrophileAvoids pre-formed organometallic reagents; good for bulky ketone synthesis. ambeed.comDecarboxylative cross-coupling to access sterically hindered ketones.

Impact of Substituent Variation on Molecular Architecture and Conformation

Varying the substituents on the aromatic ring of this compound has a profound impact on the molecule's three-dimensional structure. The presence of three bulky isopropyl groups already imposes significant conformational constraints.

A comparative structural study on related compounds reveals the extent of this steric influence. For instance, analysis of 1-(2,4,6-triisopropylphenyl)ethanol (B15157087) shows that the C-C-C angles of the isopropyl groups attached to the aromatic ring are distorted from the ideal tetrahedral angle to accommodate the steric strain. mdpi.com The angles involving the ortho-isopropyl groups (C(1)-C(2)-C(9) and C(1)-C(6)-C(11)) are typically larger than 120°, pushing the substituents away from the center. mdpi.com

Replacing the isopropyl groups with smaller substituents, such as methyl groups (as in 2',4',6'-trimethylacetophenone), would reduce this steric crowding. This would allow the acetyl group greater rotational freedom and would likely alter the angle between the plane of the aromatic ring and the carbonyl group. Conversely, introducing even bulkier groups than isopropyl would further restrict rotation and could lead to even more significant distortions in bond angles and lengths to minimize steric repulsion. These structural changes directly affect the molecule's physical properties, such as its melting point, solubility, and crystal packing, as well as its chemical reactivity by altering the accessibility of the acetyl group and the aromatic ring.

Structural Characterization of Synthesized Derivatives using Advanced Spectroscopic Techniques

The unambiguous identification of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of hydrogen atoms. For the parent compound, one would expect to see distinct signals for the methyl protons of the acetyl group, the methine and methyl protons of the isopropyl groups, and the aromatic protons. nih.gov The splitting patterns (e.g., septets for the isopropyl methines and doublets for the isopropyl methyls) are characteristic.

¹³C NMR: Shows the different carbon environments. Signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the isopropyl groups would be visible. nih.gov

Infrared (IR) Spectroscopy: This technique is crucial for identifying functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the conjugated ketone's carbonyl (C=O) group. nist.govnist.gov Other characteristic bands would include C-H stretching from the alkyl and aromatic moieties.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular formula, C₁₇H₂₆O. nih.gov Common fragmentation patterns often involve the loss of a methyl group or the acetyl group.

UV-Vis Spectroscopy: The electronic transitions within the molecule, particularly the π-π* transitions of the aromatic ring and the n-π* transition of the carbonyl group, can be observed.

The table below summarizes the expected spectroscopic data for the parent compound, which serves as a baseline for characterizing its derivatives.

TechniqueKey Spectroscopic FeatureExpected Value/Region for this compound
¹H NMRAcetyl Protons (s)~2.1-2.5 ppm
¹H NMRAromatic Protons (s)~7.0-7.2 ppm
¹³C NMRCarbonyl Carbon (C=O)>200 ppm
¹³C NMRAromatic Carbons120-155 ppm
IR SpectroscopyC=O Stretch~1690 cm⁻¹ nist.govnist.gov
Mass SpectrometryMolecular Ion [M]⁺m/z 246 nih.gov

When derivatives such as oximes or hydrazones are formed, new characteristic signals appear. For example, an oxime derivative would show a broad -OH signal in the ¹H NMR spectrum and the C=N carbon in the ¹³C NMR spectrum, while the carbonyl signal would disappear from both IR and ¹³C NMR spectra. nih.govmdpi.com

Applications of 2 ,4 ,6 Triisopropylacetophenone and Its Derivatives in Advanced Organic Synthesis

Role as a Sterically Bulky Building Block in Complex Molecular Architectures

The 2,4,6-triisopropylphenyl (Trip) group is a well-established sterically demanding substituent used in organic synthesis to enforce specific conformations and to shield reactive centers. Organic building blocks are essential for the modular construction of complex molecular architectures, including supramolecular complexes and organic molecular constructs. nih.gov The significant steric bulk of the 2',4',6'-triisopropylphenyl moiety in 2',4',6'-triisopropylacetophenone makes it an important building block for creating highly congested molecular environments. This steric shielding can be strategically employed to influence reaction pathways, stabilize reactive intermediates, or construct molecules with unique three-dimensional shapes.

Utilization in the Synthesis of Chiral Auxiliaries and Ligands (due to inherent chirality of isopropyl groups and restricted rotation)

The restricted rotation around the single bond connecting the bulky 2,4,6-triisopropylphenyl group to the acetyl group can give rise to atropisomerism, a form of axial chirality. nih.gov This phenomenon is the basis for the design of novel chiral auxiliaries and ligands. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. rsc.org

While this compound itself is achiral, its derivatives can be designed to possess atropisomeric chirality. For example, the introduction of different substituents at the ortho positions of the phenyl ring can lead to stable, separable enantiomers due to the high energy barrier to rotation. rsc.org These atropisomeric compounds can then be employed as chiral auxiliaries to guide stereoselective transformations. The synthesis of axially chiral C-N atropisomers, for instance, has been achieved through diastereoselective approaches using auxiliaries from the chiral pool. nih.gov

Furthermore, the 2,4,6-triisopropylphenyl group has been incorporated into chiral ligands for asymmetric catalysis. The steric bulk of this group can create a well-defined chiral environment around a metal center, influencing the enantioselectivity of the catalyzed reaction. The synthesis of chiral pyridyl alcohols and C2-symmetric 2,2'-bipyridines, where steric and electronic properties are varied, demonstrates the modular approach to creating effective chiral ligands. diva-portal.org The development of chiral organophosphorus ligands, often derived from natural compounds, has been crucial for achieving high enantioselectivity in various metal-catalyzed reactions. psu.edu Derivatives of this compound can be envisioned as components of such ligands, where the bulky substituent plays a key role in stereochemical control.

Mediator or Catalyst in Stereoselective Transformations (e.g., as a chiral ketone for asymmetric reductions)

Stereoselective transformations are fundamental in modern organic synthesis, enabling the preferential formation of one stereoisomer over others. numberanalytics.comntu.edu.sg While this compound is a prochiral ketone, its derivatives have potential as mediators or catalysts in such reactions. The asymmetric reduction of prochiral ketones to chiral alcohols is a particularly important transformation, often accomplished using chiral catalysts. nih.govmdpi.com

Derivatives of this compound could be utilized in several ways. For instance, a chiral derivative could itself act as a chiral ketone catalyst for asymmetric reductions. The principle of using chiral ketones to induce asymmetry is well-established. nih.gov The bulky triisopropylphenyl group would create a highly specific binding pocket, potentially leading to high levels of enantioselectivity.

More commonly, the 2,4,6-triisopropylphenyl group is incorporated into chiral ligands for metal-catalyzed asymmetric reductions. For example, sterically hindered chiral PNNP and SNNS tetradentate ligands have been used in the asymmetric hydrogenation of acetophenones. researchgate.net The synthesis of sterically hindered f-Amphbinol ligands and their application in iridium-catalyzed asymmetric hydrogenation of various ketones has also been reported. researchgate.netnih.gov The steric bulk of the ligands is often crucial for achieving high enantioselectivity. The 2,4,6-triisopropylphenyl group is an ideal candidate for inclusion in such ligands to maximize steric influence and, consequently, stereocontrol.

The following table provides examples of asymmetric ketone reductions where sterically demanding catalysts or auxiliaries are employed, illustrating the principles that could be applied to derivatives of this compound.

Table 1: Examples of Asymmetric Ketone Reductions Utilizing Steric Control

Ketone Substrate Catalyst/Auxiliary System Product Enantiomeric Excess (ee) Reference
Acetophenone (B1666503) Spiroborate ester catalyst with BH₃-DMS (R)-1-phenylethanol Up to 99% nih.gov
Substituted Acetophenones (R,R)-1,2-diaminocyclohexane-based chiral PNNP and SNNS ligands with Manganese(I) complexes Chiral alcohols Up to 85% researchgate.net
Various Ketones Sterically hindered f-Amphbinol ligands with Iridium Chiral alcohols 90% to >99% researchgate.netnih.gov
ortho-Fluorinated benzophenones Sterically hindered chiral cobalt(II) complex with borohydride ortho-Fluorinated benzhydrols 87% to 97% rsc.org

Reagents in Specialized Organic Reactions Requiring Steric Control

The pronounced steric hindrance of the 2,4,6-triisopropylphenyl group makes derivatives of this compound valuable reagents in organic reactions where precise steric control is paramount. A notable example is the use of sterically hindered organoboron compounds in organic synthesis. The 2,4,6-triisopropylphenylborane (TripBH₂) has been synthesized as a useful alternative to other bulky borane (B79455) reagents. researchgate.net

Organobis(2,4,6-triisopropylphenyl)hydroborates have been prepared and used for the diastereoselective reduction of ketones. rsc.orgrsc.org These reagents, due to their immense steric bulk, can achieve high levels of diastereoselectivity, often favoring the formation of the thermodynamically less stable alcohol isomer. This level of control is difficult to achieve with less hindered reagents. The reactions are often performed at room temperature, and the boron reagent can be recovered, adding to the practical utility of this approach. rsc.org

Furthermore, the 2,4,6-triisopropylphenyl group has been utilized in the synthesis of other specialized reagents. For example, 4,4,5,5-tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane is a key intermediate in the synthesis of other organoboron compounds. orgsyn.org The synthesis of hindered cyclic ketones and their subsequent reactions, such as the Claisen-Schmidt condensation, also benefit from the principles of steric control. researchgate.net

Precursors for Advanced Materials (e.g., polymers, supramolecular assemblies)

The unique structural and electronic properties of this compound and its derivatives make them attractive precursors for the synthesis of advanced materials like polymers and supramolecular assemblies.

In polymer chemistry, acetophenone derivatives can be incorporated into polymer backbones or as pendant groups. For instance, polymers of vinyl benzal acetophenone have been prepared, demonstrating the potential for acetophenone moieties to be part of larger polymeric structures. google.com The synthesis of acetophenone formaldehyde (B43269) resins and their use in creating block copolymers through techniques like atom transfer radical polymerization (ATRP) further highlights this potential. researchgate.net The introduction of the bulky 2',4',6'-triisopropylphenyl group could lead to polymers with interesting properties, such as high thermal stability, altered solubility, and specific morphologies due to the steric interactions between the bulky side chains. For example, polymer-metal chelates derived from poly(4-acryloxy acetophenone) have been synthesized and characterized for applications such as metal ion separation. ias.ac.in

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. nih.govbeilstein-journals.org The aromatic ring and the carbonyl group of this compound can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding (if derivatized). The significant steric bulk of the isopropyl groups would play a crucial role in directing the self-assembly process, potentially leading to the formation of unique supramolecular architectures like macrocycles or specific crystalline assemblies. mdpi.com The design of such systems often relies on a balance of attractive and repulsive forces, and the steric hindrance of the 2,4,6-triisopropylphenyl group provides a powerful tool for controlling the outcome of supramolecular assembly.

Future Research Directions and Emerging Paradigms in 2 ,4 ,6 Triisopropylacetophenone Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of highly substituted and sterically hindered ketones like 2',4',6'-Triisopropylacetophenone remains a significant challenge in organic chemistry. Traditional methods often falter due to the steric bulk impeding access to the reactive centers. Future research is increasingly focused on developing novel pathways that offer greater efficiency and selectivity.

Modern strategies are moving beyond classical Friedel-Crafts acylation, which is often inefficient for such hindered systems. One promising future direction is the expanded use of carbonylative cross-coupling reactions . For instance, protocols using catalysts like PEPPSI-IPr have shown efficacy in the carbonylative Suzuki-Miyaura cross-coupling of ortho-disubstituted aryl iodides to form diaryl ketones nih.gov. Adapting this methodology for the synthesis of this compound from 1-iodo-2,4,6-triisopropylbenzene and an acetyl-group donor could provide a high-yield pathway. Similarly, carbonylative Negishi cross-couplings present another avenue for exploration nih.gov.

Another emerging paradigm is the use of nickel-catalyzed alkylation . Recent work has demonstrated that specialized nickel catalysts with bulky ligands can achieve the alkylation of unsymmetrical ketones at their more-hindered α-sites researchgate.net. While this is typically applied to the carbon alpha to the carbonyl, the principle of using bespoke catalysts to overcome steric hindrance is directly applicable. Future research could focus on designing a nickel- or palladium-based catalyst system capable of the direct α-arylation of a simpler ketone with a highly hindered aryl halide researchgate.net.

Furthermore, the development of electro-synthetic methods offers a green and efficient alternative. Electrocarboxylation has been successfully used for various aromatic ketones, and future work could explore the reductive coupling of a 2,4,6-triisopropylphenyl-derived species with an acetyl synthon under electrochemical conditions nih.gov. The design of systems that can overcome the steric hindrance at the electrode surface will be a key challenge nih.gov.

Finally, the in-silico design of synthetic pathways is becoming indispensable. Frameworks that use retrosynthesis models combined with scoring algorithms can predict and prioritize novel and efficient synthetic routes, taking into account factors like reaction mechanisms and structural changes researchgate.net. Applying these computational tools could uncover non-intuitive yet highly efficient pathways to this compound researchgate.netfrontiersin.org.

Table 1: Comparison of Potential Synthetic Strategies for Sterically Hindered Ketones

Synthetic StrategyCatalyst/Reagent TypeKey Advantages for Hindered SystemsPotential ChallengesReference
Carbonylative Cross-CouplingPalladium with N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr)High tolerance for sterically demanding substrates where traditional catalysts fail.Suppression of non-carbonylative side-products; catalyst deactivation. nih.gov
Nickel-Catalyzed AlkylationNickel with bulky phosphine (B1218219) ligands (e.g., DTBM-BP)Can reverse conventional regioselectivity to target the more-hindered site.Requires careful ligand design to control selectivity between enolates. researchgate.net
ElectrocarboxylationSacrificial or catalytic electrodesUses clean electrons as a reducing agent, avoiding harsh chemical reagents.Steric hindrance can impede reactivity at the electrode surface. nih.gov
Computationally-Designed PathwaysRetrosynthesis algorithmsCan identify novel, non-obvious synthetic routes with high theoretical efficiency.Predicted pathways require experimental validation, which can be resource-intensive. researchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The photochemistry of aromatic ketones is a well-established field, but the influence of extreme steric hindrance on excited-state dynamics is less understood. Ultrafast spectroscopy techniques are poised to provide unprecedented insight into the mechanistic pathways of this compound upon photoexcitation.

Transient Absorption Spectroscopy (TAS) , with femtosecond to microsecond time resolution, is a primary tool for this exploration. By exciting the molecule with a "pump" laser pulse and monitoring the absorption of a subsequent "probe" pulse, researchers can track the formation and decay of short-lived excited states and transient species bris.ac.ukacs.org. For this compound, TAS experiments could elucidate:

Intersystem Crossing (ISC) Rates: The rate at which the initially formed singlet excited state (S₁) converts to the triplet state (T₁). The bulky isopropyl groups could potentially distort the geometry of the molecule, affecting the spin-orbit coupling and thus the ISC rate.

Triplet State Lifetime and Reactivity: The lifetime of the T₁ state is crucial for its subsequent photochemical reactions. In similar ketones, the triplet state can be quenched or lead to radical intermediates researchgate.net. Studies could determine how steric shielding affects the triplet lifetime and its accessibility to quenching agents researchgate.net.

Formation of Radical Species: TAS can identify the characteristic spectral signatures of any radical cations or other intermediates formed through processes like electron transfer, providing direct evidence of reaction mechanisms bris.ac.uk.

Time-Resolved Vibrational Spectroscopy (e.g., TVAS) would complement electronic spectroscopy by providing structural information on the transient species. By probing the vibrational frequencies (e.g., of the carbonyl group) in the excited state, one can deduce changes in bonding and geometry as the reaction proceeds bris.ac.ukbris.ac.uk. This could reveal, for example, the precise structure of the triplet state or any short-lived biradical intermediates.

While specific studies on this compound are yet to be published, research on related systems provides a clear roadmap. For instance, studies on cyclic ketones have used TAS to show that ring strain dictates the efficiency of ultrafast ring-opening reactions occurring in under a picosecond bris.ac.uk. For this compound, research would focus on how the steric strain influences the relaxation pathways from its excited states, whether through photophysical decay or chemical reaction dtic.mil.

Development of New Computational Models for Predicting Reactivity of Highly Hindered Systems

Predicting the reactivity of sterically congested molecules like this compound is a formidable task for which new computational models are being developed. These models aim to go beyond simple electronic effects and accurately account for the profound influence of steric hindrance.

Density Functional Theory (DFT) remains a cornerstone for modeling reactivity, but its accuracy for highly hindered systems can be challenging. Future models will likely incorporate more sophisticated dispersion corrections and functionals specifically benchmarked for non-covalent interactions, which are critical in crowded molecular environments. A key application would be to model transition states for potential reactions, where the steric clash of the isopropyl groups would be a dominant factor in the activation energy nih.gov.

Machine Learning (ML) and Artificial Intelligence (AI) represent a major emerging paradigm. researchgate.net These models can be trained on large datasets of known reactions to predict outcomes for new substrates rsc.orgarxiv.org. A significant challenge has been incorporating structural features like steric hindrance into these models rsc.org. Recent approaches are addressing this by:

Developing Steric Descriptors: Quantitative measures of steric bulk, such as the buried volume (%Vbur) or cone angle, can be used as input features for ML algorithms. These indices provide a numerical way to represent the spatial arrangement of atoms rsc.org.

Hybrid Models: Combining quantum mechanical calculations (like DFT) with ML can create powerful predictive tools. For example, the calculated activation energy (ΔG‡) from DFT for a key mechanistic step (like oxidative addition) can be used as a single, highly informative descriptor in a broader ML model for catalytic reactivity nih.gov. A model for predicting Sonogashira reaction rates successfully used this approach, though it noted that extreme steric hindrance, as seen in a 2,4,6-triisopropylphenyl substrate, can still present an outlier case that pushes the limits of predictability nih.gov.

Neural Networks: Artificial Neural Network (ANN) models can capture complex, non-linear relationships between molecular features and reactivity, which are often missed by simpler linear models. These have shown promise in improving predictions, especially when both electronic and structural features are included rsc.orgosti.gov.

Future computational work on this compound would involve using these advanced models to predict its behavior in various reactions, guiding experimental efforts toward the most promising conditions and avoiding unproductive pathways.

Table 2: Emerging Computational Models for Predicting Reactivity

Model TypeApproachStrength for Hindered SystemsReference
Hybrid QM/MLUses DFT-calculated descriptors (e.g., ΔG‡) as input for a machine learning model.Encodes complex electronic and steric information into a single powerful descriptor. nih.gov
Artificial Neural Networks (ANN)Uses deep learning to find non-linear correlations between molecular structure and reactivity.Can effectively model complex interplay between steric and electronic factors without pre-defined rules. rsc.orgosti.gov
Equivariant Neural Networks (ENN)A type of neural network that respects the 3D symmetries of molecules.Demonstrates high accuracy for predicting rotation-invariant properties and is being extended to reaction barriers. arxiv.org
Steric Index ModelsQuantifies steric bulk using indices like Buried Volume (%Vbur) or Steric Hindrance Index (SHI).Provides a direct, quantifiable measure of steric effects to correlate with reactivity. rsc.org

Investigation of its Role in Supramolecular Chemistry and Host-Guest Interactions

The unique combination of a bulky, rigid, and aromatic structure makes this compound a fascinating candidate for research in supramolecular chemistry. This field focuses on chemistry 'beyond the molecule', studying the assemblies formed and held together by non-covalent interactions.

As a Guest Molecule: The significant size and hydrophobicity of the triisopropylphenyl group suggest it could act as a guest in host-guest chemistry thno.org. Future research could investigate its encapsulation within the cavities of various macrocyclic hosts:

Cyclodextrins (CDs): These sugar-based macrocycles have hydrophobic interiors. Larger CDs could potentially encapsulate the triisopropylphenyl moiety, leading to the formation of inclusion complexes. Such complexation could alter the compound's solubility or photochemical properties.

Calixarenes and Pillararenes: These phenolic macrocycles offer larger and more rigid cavities that could be well-suited to bind a bulky guest like this compound thno.orgrsc.org.

Cucurbiturils: These hosts are known for their strong binding of hydrophobic and cationic guests. While the current compound is neutral, derivatives could be designed for strong binding.

As a Supramolecular Building Block: The flat aromatic core and bulky substituents are ideal for forming specific, ordered structures in the solid state or in solution. Research into "aromatic embrace" motifs, where arylated molecules interact through multiple, concerted aromatic interactions, is a promising area nih.gov. The triisopropylphenyl groups could mediate the self-assembly of molecules into well-defined "ladder" chains or other architectures, forming the basis for bulk supramolecular polymers nih.govresearchgate.net. The steric hindrance would play a crucial role in directing the geometry of this self-assembly tandfonline.comtandfonline.com.

Potential for Applications in Materials Science Beyond Traditional Organic Synthesis

The distinctive structural features of this compound suggest several potential applications in materials science, moving it beyond its role as a synthetic intermediate.

Polymer Science: The compound could be used as a monomer or a functional additive in polymers.

High-Performance Polymers: Incorporation of such a bulky, rigid group into a polymer backbone could significantly increase the material's glass transition temperature (Tg), thermal stability, and mechanical stiffness.

Polymers with Intrinsic Microporosity (PIMs): The inefficient packing enforced by the bulky isopropyl groups could lead to materials with a high free volume, a desirable property for applications in gas separation and storage.

Dynamic Covalent Chemistry: The ketone functional group can participate in dynamic covalent reactions (e.g., forming imines or acetals). Using this compound in such chemistry could lead to the formation of covalent adaptable networks (CANs) or vitrimers rsc.org. The steric bulk would influence the kinetics of bond exchange, potentially leading to materials with unique self-healing or reprocessing characteristics rsc.org.

Functional Materials:

Liquid Crystals: Molecules with rigid cores and flexible peripheral groups can form liquid crystalline phases acs.org. By attaching suitable alkyl chains to the this compound core, it could be a building block for novel discotic liquid crystals.

Organic Electronics: While not an obvious candidate, its role as a bulky, insulating component in more complex molecules for organic light-emitting diodes (OLEDs) or other devices could be explored. Its function would be to sterically isolate emissive cores to prevent aggregation-caused quenching.

The exploration of this compound in these advanced applications is still in its infancy, but its unique steric and electronic properties provide a strong rationale for future investigation.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2',4',6'-Triisopropylacetophenone to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of triisopropylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Solvent selection : Use dichloromethane or nitrobenzene to stabilize the acylium ion intermediate .
  • Temperature control : Maintain 0–5°C to minimize side reactions like polyacylation .
  • Stoichiometry : A 1:1.2 molar ratio of triisopropylbenzene to acetyl chloride improves conversion .
  • Workup : Quench with ice-cold water to hydrolyze unreacted acetyl chloride and extract with ethyl acetate .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and carbonyl resonance (δ 205–210 ppm). Triisopropyl groups show distinct splitting patterns in ¹H NMR .
  • FT-IR : Confirm the ketone group (C=O stretch at ~1680 cm⁻¹) and aromatic C-H bending (800–850 cm⁻¹) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>98%) and detect impurities via mass fragmentation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H302) .
  • Storage : Keep in airtight containers away from oxidizers and strong acids to prevent decomposition .

Advanced Research Questions

Q. How does steric hindrance from the triisopropyl groups influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • Steric effects : The bulky isopropyl groups at the 2',4',6' positions hinder nucleophilic attack at the carbonyl carbon. Compare reaction kinetics with less hindered analogs (e.g., acetophenone) using UV-Vis or NMR to track progress .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., NO₂) to counteract steric deactivation. Monitor via Hammett plots or computational modeling .

Q. What strategies can resolve discrepancies in reported crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Combine single-crystal X-ray diffraction (SC-XRD) with powder XRD to confirm unit cell parameters .
  • Computational refinement : Use density functional theory (DFT) to optimize crystal structures and compare with experimental data .
  • Data repositories : Cross-reference with the Cambridge Structural Database (CSD) to identify systematic errors .

Q. How can computational modeling predict the electronic effects of substituents on the acetophenone core in this compound?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electron density and frontier molecular orbitals (HOMO/LUMO) .
  • SAR studies : Correlate substituent electronic parameters (σ⁺ values) with reaction outcomes (e.g., ketone reduction rates) .
  • Docking simulations : Predict binding affinities in enzyme-active sites for catalytic applications .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility assays : Replicate experiments in standardized solvents (e.g., hexane, ethanol) under controlled temperatures (25°C). Use gravimetric analysis for quantification .
  • Hansen parameters : Calculate solubility spheres based on dispersion, polarity, and hydrogen-bonding contributions .
  • Literature review : Exclude studies using unverified purity grades (e.g., <95%) .

Q. What experimental approaches can clarify contradictory reports on the thermal stability of this compound?

  • Methodological Answer :

  • TGA-DSC : Perform thermogravimetric analysis under nitrogen to determine decomposition onset temperatures. Compare with differential scanning calorimetry (DSC) peaks .
  • Isothermal studies : Heat samples at 150°C for 24 hours and analyze via GC-MS for degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4',6'-Triisopropylacetophenone
Reactant of Route 2
Reactant of Route 2
2',4',6'-Triisopropylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.